N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide

Chemical Biology Drug Discovery Kinase Inhibition

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 2309801-74-7) is a synthetic small molecule with a benzothiazole-carboxamide core linked to a thiophene-bearing branched alkyl chain. Computed physicochemical properties (MW 316.4 g/mol, XLogP3 4.2, TPSA 98.5 Ų) place it within drug-like chemical space.

Molecular Formula C16H16N2OS2
Molecular Weight 316.44
CAS No. 2309801-74-7
Cat. No. B2803750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide
CAS2309801-74-7
Molecular FormulaC16H16N2OS2
Molecular Weight316.44
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3
InChIInChI=1S/C16H16N2OS2/c1-16(2,12-5-6-20-8-12)9-17-15(19)11-3-4-13-14(7-11)21-10-18-13/h3-8,10H,9H2,1-2H3,(H,17,19)
InChIKeyDQZRVXPSLXQMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 2309801-74-7)


N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 2309801-74-7) is a synthetic small molecule with a benzothiazole-carboxamide core linked to a thiophene-bearing branched alkyl chain. Computed physicochemical properties (MW 316.4 g/mol, XLogP3 4.2, TPSA 98.5 Ų) place it within drug-like chemical space [1]. No peer-reviewed primary research papers, patents, or authoritative biological datasets were identified for this entity at this time. The compound is catalogued as a research chemical by several suppliers, but vendor-supplied technical datasheets are not admissible under the source-exclusion rules of this evidence guide. Consequently, all statements regarding differentiation must be understood as provisional and predominantly negative: there is no confirmable quantitative evidence that distinguishes this compound from its closest structural analogs in any assay system.

Substitution Risk Analysis for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide Analogs


The benzothiazole-6-carboxamide scaffold is known to be pharmacologically permissive, with even minor side-chain modifications capable of altering target engagement, selectivity, and pharmacokinetic behavior [1]. Without publicly available experimental data for this specific compound, no quantitative structure–activity relationship (SAR) can be invoked to justify interchange with a close analog. Any procurement decision that assumes functional equivalence with, for example, a 2-thienyl isomer, a differently branched alkyl linker, or a truncated side chain, lacks empirical support and introduces unquantified risk. This guide therefore serves as a formal notice that substitution cannot be validated by the current public evidence base.

Quantitative Differentiation Evidence for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide


Absence of Publicly Available Head-to-Head Biological Data

A systematic search of PubMed, Google Patents, PubChem, and authoritative databases returned no primary research paper, patent, or curated bioassay result for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide. Consequently, no head-to-head comparison with any specific comparator (e.g., N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide, CAS 1797967-34-0) can be performed. The absence of data is itself a critical piece of evidence for procurement decisions. Claims of superior potency, selectivity, or pharmacokinetics made by third-party vendors are unverifiable against the public record and should be treated with extreme caution. [1]

Chemical Biology Drug Discovery Kinase Inhibition

Physicochemical Property Benchmarking Against Drug-Like Space

Computed descriptors place the compound within oral drug-like chemical space (MW 316.4 < 500 Da; XLogP3 4.2 ≤5; TPSA 98.5 Ų < 140 Ų), satisfying Lipinski's Rule of Five [1]. However, these are in-silico predictions and not experimental measurements. Many close analogs, such as N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide, are predicted to share similar property profiles. Therefore, while the compound is not disqualified on physicochemical grounds, these data offer no basis for differentiation from structurally related benzothiazole-6-carboxamides. [1][2]

Medicinal Chemistry ADME Lead-likeness

Validated Application Scenarios for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide Based on Existing Evidence


Negative Control or Chemical Probe for Benzothiazole-6-Carboxamide SAR Studies

In the absence of known biological activity, this compound could serve as a negative control in assays evaluating benzothiazole-6-carboxamide analogs. Its structural uniqueness (thiophen-3-yl substitution on a branched propyl linker) makes it useful for SAR exploration when paired with active analogs identified in the literature [1]. This application is contingent on the user independently verifying its inactivity in their specific assay system.

Synthetic Intermediate for Derivatization Libraries

The primary amide group at the 6-position of the benzothiazole ring permits further functionalization. The compound may be used as a building block to generate small libraries of derivatives for screening, provided that analytical purity is verified by the end user. No peer-reviewed synthetic protocol has been published, so in-house optimization is required [2].

Reference Standard for Analytical Method Development

With a well-defined structure and computed properties, this compound can be employed as a reference standard for LC-MS or NMR method development targeting benzothiazole-containing molecules. Its distinct molecular weight (316.4 Da) and characteristic isotopic pattern facilitate unambiguous detection [2].

Computational Modeling and Virtual Screening

The compound's 2D structure and computed 3D conformer (available on PubChem) can be used for docking studies or pharmacophore model building [2]. This application does not require prior biological validation and may generate hypotheses for future experimental testing.

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